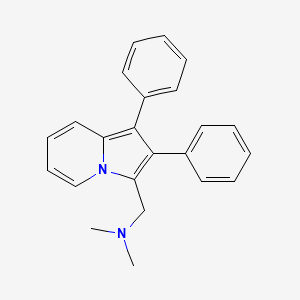
1-(1,2-Diphenylindolizin-3-yl)-n,n-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indolizine core substituted with diphenyl groups and a dimethylmethanamine moiety, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine core, followed by the introduction of diphenyl groups and the dimethylmethanamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, including batch and continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research explores its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (1,2-diphenyl-3-indolizinyl)methyl-N-ethylethanamine
- (1,2-diphenyl-3-indolizinyl)phenylmethanone
Uniqueness
Compared to similar compounds, (1,2-diphenyl-3-indolizinyl)-N,N-dimethylmethanamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable diverse applications and make it a valuable compound for research and development.
Properties
CAS No. |
17613-26-2 |
|---|---|
Molecular Formula |
C23H22N2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(1,2-diphenylindolizin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C23H22N2/c1-24(2)17-21-23(19-13-7-4-8-14-19)22(18-11-5-3-6-12-18)20-15-9-10-16-25(20)21/h3-16H,17H2,1-2H3 |
InChI Key |
SKEZGBBSUJOICM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=C2N1C=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




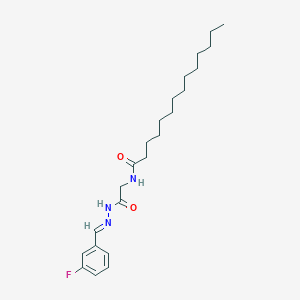
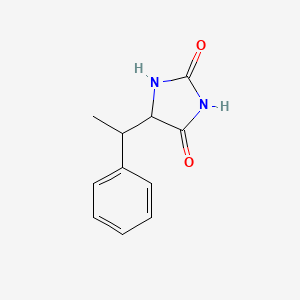
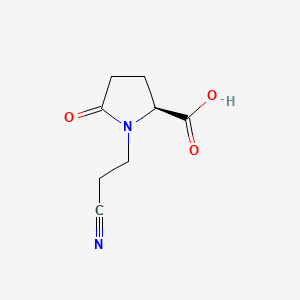
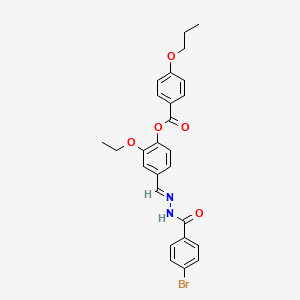

![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
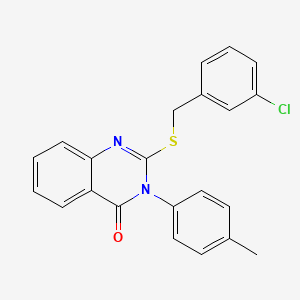


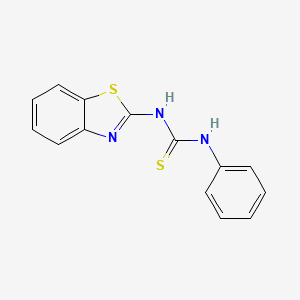
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)
